

Technical Safety Guide: 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Carboxy-3-chlorophenylboronic acid

Cat. No.: B140556

[Get Quote](#)

This technical guide provides a comprehensive overview of the safety data for **4-Carboxy-3-chlorophenylboronic acid** (CAS No. 136496-72-5), intended for researchers, scientists, and professionals in drug development. This document summarizes key safety information, experimental protocols for hazard determination, and visual workflows for safe handling.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for **4-Carboxy-3-chlorophenylboronic acid** and related compounds.

Table 1: Physicochemical Properties of **4-Carboxy-3-chlorophenylboronic acid**

Property	Value	Reference
CAS Number	136496-72-5	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BClO ₄	[1] [2] [3]
Molecular Weight	200.38 g/mol	[1] [2] [3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	232 °C (decomposition)	[1]
Purity	97 - 105% (Assay by titration)	[1]

Table 2: Hazard Identification and Classification

Hazard Class	GHS Classification	Signal Word	Hazard Statements
Acute Oral Toxicity	Category 4	Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	Warning	H335: May cause respiratory irritation

Note: GHS classifications are based on data for 4-Carboxy-3-fluorophenylboronic acid and 4-Chlorophenylboronic acid, which are structurally similar and serve as the basis for hazard assessment in the absence of specific data for **4-Carboxy-3-chlorophenylboronic acid**.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies for key safety and physicochemical experiments are outlined below, based on internationally recognized guidelines.

Skin Irritation Testing (In Vitro)

The following protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[\[6\]](#)[\[7\]](#)

- Model Preparation: Reconstructed human epidermis tissue models are pre-warmed in a cell culture incubator at 37°C with 5% CO₂ for 60 minutes. The culture medium is then replaced, and the models are returned to the incubator for an additional 18 hours.[\[6\]](#)
- Test Substance Application: The test substance (**4-Carboxy-3-chlorophenylboronic acid**) is applied topically to the surface of triplicate tissue models. For solid substances, a defined amount (e.g., 25mg) is applied.[\[6\]](#) Controls consist of a negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS solution).

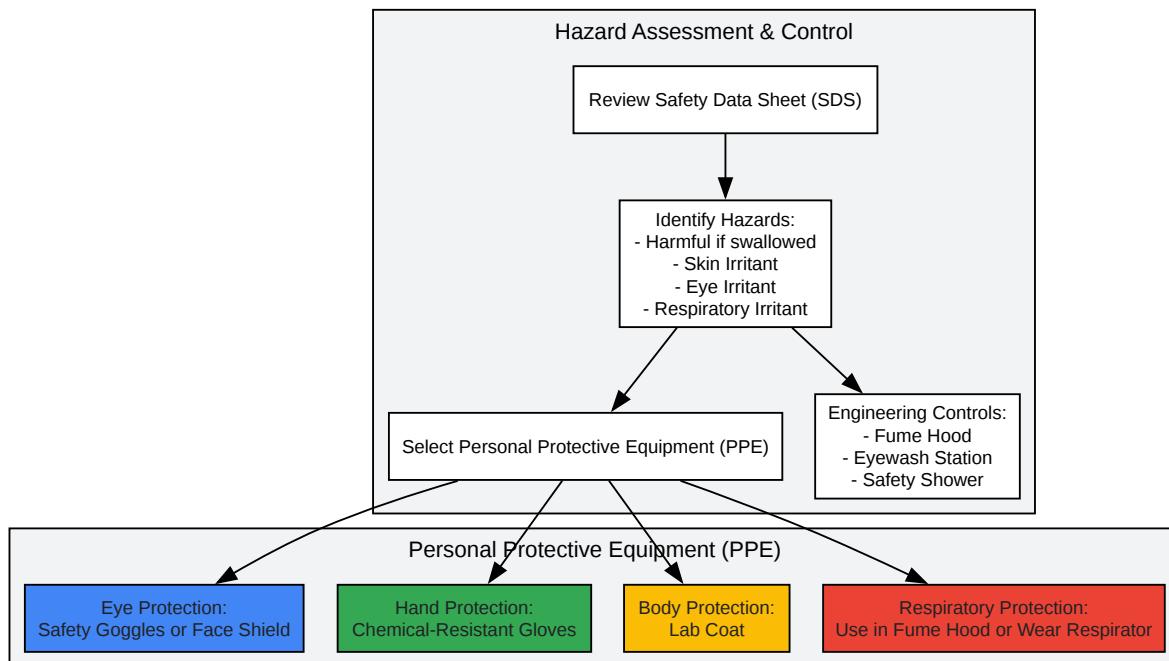
- Exposure: The dosed tissue models are incubated for 60 minutes.[8]
- Post-Exposure Care: The test substance is removed from the tissue surface by washing. The tissues are then transferred to a fresh culture medium for a recovery period of 42 hours.[6][9]
- Viability Assessment (MTT Assay): The viability of the skin models is assessed by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt. The formazan is extracted, and its absorbance is measured.[6]
- Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[6]

Eye Irritation Testing (In Vitro)

This protocol is based on the OECD Test Guideline 492, utilizing a reconstructed human cornea-like epithelium (RhCE) model.

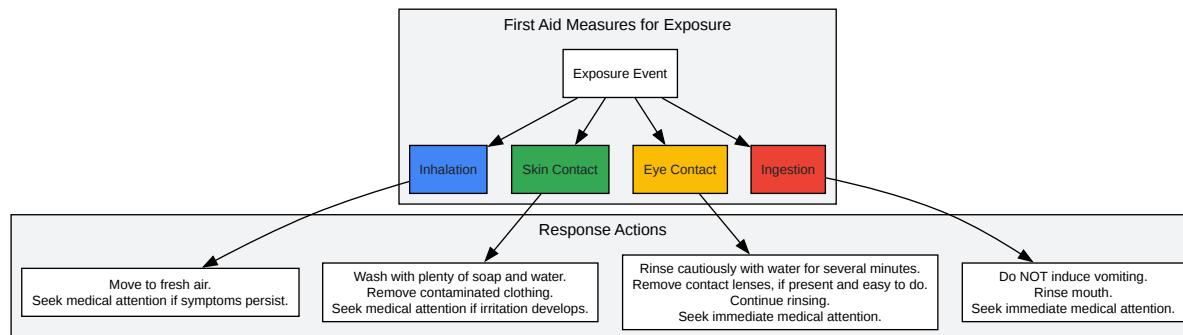
- Model Preparation: RhCE tissue models are prepared and pre-treated as per the manufacturer's instructions.
- Test Substance Application: The test substance is applied to the surface of duplicate RhCE tissues. For solids, 50 mg is typically used.[10] Negative and positive controls are run in parallel.
- Exposure: The exposure time for solid substances is 6 hours.[10]
- Rinsing and Post-Exposure Incubation: At the end of the exposure period, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.[10] The tissues are then incubated in a fresh medium for a defined recovery period.
- Viability Assessment (MTT Assay): Tissue viability is determined using the MTT assay, similar to the skin irritation test.
- Classification: A substance is identified as causing serious eye damage (Category 1) or eye irritation (Category 2) based on the reduction in tissue viability compared to the negative

control, according to the criteria outlined in the specific OECD guideline. A viability of $\leq 60\%$ is a common cut-off for classification as an irritant.[\[10\]](#)


Melting Point Determination

The melting point is determined using the capillary method with a digital melting point apparatus.[\[11\]](#)[\[12\]](#)

- Sample Preparation: A small amount of the dry, powdered **4-Carboxy-3-chlorophenylboronic acid** is packed into a capillary tube to a height of 2-3 mm.[\[13\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[\[11\]](#)
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) starting from about 20°C below the approximate melting point.
- Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[\[12\]](#)


Safety Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key safety procedures and logical decision-making processes for handling **4-Carboxy-3-chlorophenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Hazard Assessment and Personal Protective Equipment Selection Workflow.

[Click to download full resolution via product page](#)

Caption: First Aid Response Protocol for Accidental Exposure.

Storage and Handling

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Minimize dust generation.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Some suppliers recommend storage at -20°C for long-term stability.[\[2\]](#)

- Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. CAS 136496-72-5 | 4-Carboxy-3-chlorophenylboronic acid - Synblock [synblock.com]
- 4. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. x-cellr8.com [x-cellr8.com]
- 7. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Safety Guide: 4-Carboxy-3-chlorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140556#4-carboxy-3-chlorophenylboronic-acid-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com